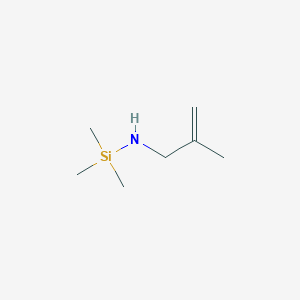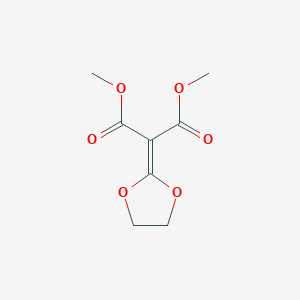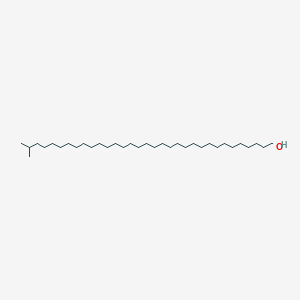
2-Hexadec-7-enylicos-11-enyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadec-7-enylicos-11-enyl octadecanoate is a complex organic compound known for its unique structure and properties It is a long-chain ester that features both hexadec-7-enyl and eicos-11-enyl groups attached to an octadecanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadec-7-enylicos-11-enyl octadecanoate typically involves esterification reactions. One common method is the reaction between hexadec-7-enyl alcohol and eicos-11-enyl alcohol with octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadec-7-enylicos-11-enyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hexadec-7-enyl and eicos-11-enyl groups can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or carboxylic acids.
Applications De Recherche Scientifique
2-Hexadec-7-enylicos-11-enyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its long-chain fatty acid components.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
Mécanisme D'action
The mechanism of action of 2-Hexadec-7-enylicos-11-enyl octadecanoate involves its interaction with biological membranes and enzymes. The long-chain fatty acid components can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester functional group can be hydrolyzed by esterases, releasing the corresponding alcohols and acids, which may have biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadec-7-enyl octadecanoate
- Eicos-11-enyl octadecanoate
- Hexadec-7-enyl eicosanoate
Uniqueness
2-Hexadec-7-enylicos-11-enyl octadecanoate is unique due to the presence of both hexadec-7-enyl and eicos-11-enyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar esters.
Propriétés
Numéro CAS |
115365-43-0 |
|---|---|
Formule moléculaire |
C54H104O2 |
Poids moléculaire |
785.4 g/mol |
Nom IUPAC |
2-hexadec-7-enylicos-11-enyl octadecanoate |
InChI |
InChI=1S/C54H104O2/c1-4-7-10-13-16-19-22-25-28-30-32-35-38-41-44-47-50-53(49-46-43-40-37-34-31-27-24-21-18-15-12-9-6-3)52-56-54(55)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h25,27-28,31,53H,4-24,26,29-30,32-52H2,1-3H3 |
Clé InChI |
UMXQQDQSXLCIOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCC=CCCCCCCCC)CCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


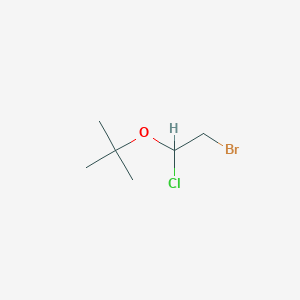

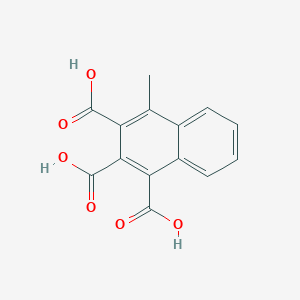
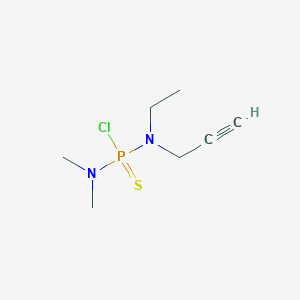

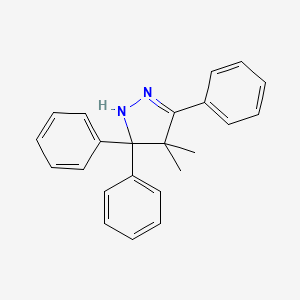
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
